![molecular formula C16H16Cl2N4O2S B2663510 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride CAS No. 1782109-09-4](/img/structure/B2663510.png)
1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RKI 1447 塩酸塩は、Rho キナーゼ酵素の強力かつ選択的な阻害剤です。この化合物は、がん治療、緑内障、非アルコール性脂肪性肝疾患への応用について研究されています。 この化合物は、Rho キナーゼ基質のリン酸化を抑制することで、がん細胞の増殖を抑制し、アポトーシスを促進することが知られています .
準備方法
合成経路と反応条件
RKI 1447 塩酸塩の合成は、1-(3-ヒドロキシフェニル)メチル-3-(4-ピリジン-4-イル-1,3-チアゾール-2-イル)尿素と塩酸を反応させて、塩酸塩を生成する反応が含まれています。 反応条件には、一般的にジメチルスルホキシド (DMSO) などの有機溶媒の使用と、完全な溶解を確実にするために穏やかな加熱が含まれます .
工業生産方法
RKI 1447 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度と高収率を確保するために、反応条件を注意深く制御することが含まれます。 この化合物は、一般的に安定性を維持するために -20°C で保管されます .
化学反応の分析
反応の種類
RKI 1447 塩酸塩は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。
還元: この化合物は、還元反応を起こすこともできますが、これはあまり一般的ではありません。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成され、置換反応によりさまざまな置換チアゾールおよびピリジン誘導体が生成される可能性があります .
科学研究への応用
RKI 1447 塩酸塩は、次のものを含む幅広い科学研究への応用があります。
科学的研究の応用
Chemical Properties and Structure
The compound has a molecular formula of C₁₆H₁₄N₄O₂S and a molecular weight of approximately 326.37 g/mol . Its structure features a urea moiety linked to a thiazole ring and a hydroxylated phenyl group, which contributes to its biological activity.
Antiproliferative Activity
Research has indicated that derivatives of this compound exhibit promising antiproliferative effects against various cancer cell lines. A study demonstrated that compounds with similar urea structures can arrest the cell cycle at the G1 phase, indicating their potential as anticancer agents . The mechanism involves inducing apoptosis in cancer cells, making them suitable candidates for further development in cancer therapeutics.
Enzyme Interaction Studies
The interaction of this compound with various enzymes has been explored through biochemical assays. For instance, studies have evaluated its binding affinity to specific targets, revealing insights into its mechanism of action and potential therapeutic benefits. The presence of functional groups such as hydroxyl and pyridine enhances its binding capabilities, making it a valuable lead compound for drug design .
Computational Chemistry Approaches
Computational studies have played a crucial role in understanding the pharmacokinetics and dynamics of this compound. Molecular docking simulations have been utilized to predict how well the compound binds to target proteins involved in disease processes. These studies provide a foundation for rational drug design and optimization .
Case Study 1: Anticancer Activity
In one study, derivatives similar to 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea were tested against human cancer cell lines. The results indicated that certain modifications to the urea structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents. This highlights the importance of structural optimization in developing effective anticancer drugs .
Case Study 2: Urease Inhibition
Another investigation focused on a series of thiourea derivatives demonstrated their effectiveness as urease inhibitors in vitro. The study found that compounds with specific substitutions on the phenyl ring exhibited superior inhibitory activity compared to traditional urease inhibitors like thiourea itself. This suggests that further exploration of similar compounds could yield new therapeutic options for conditions associated with urease activity .
作用機序
RKI 1447 塩酸塩は、Rho キナーゼ酵素を選択的に阻害することにより、その効果を発揮します。この阻害により、MLC-2 や MYPT-1 などの Rho キナーゼ基質のリン酸化が防止され、がん細胞の増殖が抑制され、アポトーシスが促進されます。 この化合物は、ヒンジ領域と DFG モチーフとの相互作用を通じて、Rho キナーゼの ATP 結合部位に結合します .
類似の化合物との比較
RKI 1447 塩酸塩は、Rho キナーゼ阻害剤としての高い選択性と効力で特徴付けられています。類似の化合物には以下が含まれます。
Y-27632: 別の Rho キナーゼ阻害剤ですが、RKI 1447 塩酸塩と比較して選択性と効力が低くなっています。
ファスジル: 脳血管攣縮の治療に臨床的に使用されている Rho キナーゼ阻害剤ですが、作用機序が異なり、選択性が低くなっています
RKI 1447 塩酸塩は、Rho キナーゼに対する高い選択性と、顕著な抗浸潤性および抗腫瘍活性により際立っています .
類似化合物との比較
RKI 1447 dihydrochloride is unique in its high selectivity and potency as a Rho kinase inhibitor. Similar compounds include:
Y-27632: Another Rho kinase inhibitor, but with lower selectivity and potency compared to RKI 1447 dihydrochloride.
Fasudil: A Rho kinase inhibitor used clinically for the treatment of cerebral vasospasm, but with a different mechanism of action and lower selectivity
RKI 1447 dihydrochloride stands out due to its high selectivity for Rho kinase and its significant anti-invasive and antitumor activities .
生物活性
The compound 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea; dihydrochloride , also known as RKI-1447, is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of RKI-1447 is C16H14N4O2S . The compound features a thiazole moiety linked to a pyridine and a phenolic group, which are critical for its biological activity.
RKI-1447 has been identified as a potential inhibitor of the BRAF protein, which is implicated in various cancers. The interaction between the compound and BRAF involves hydrogen bonding between the urea nitrogen and oxygen atoms with residues in the BRAF protein, which may inhibit its activity and consequently reduce tumor cell proliferation .
Antiproliferative Activity
Research has demonstrated that RKI-1447 exhibits significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for RKI-1447 against these cell lines were reported as follows:
Cell Line | IC50 (μM) |
---|---|
A549 | 2.39 ± 0.10 |
HCT-116 | 3.90 ± 0.33 |
PC-3 | Not specified |
These values indicate that RKI-1447 is comparable to established anticancer agents like sorafenib .
Structure-Activity Relationship (SAR)
The biological activity of RKI-1447 can be attributed to specific structural features:
- Thiazole Ring : Essential for interaction with target proteins.
- Pyridine Group : Enhances solubility and bioavailability.
- Hydroxyl Group : Contributes to hydrogen bonding capabilities.
Studies have shown that modifications to these functional groups can significantly alter the compound's potency and selectivity against different cancer cell lines .
Case Studies
A study conducted on a series of thiazole derivatives revealed that compounds with similar structural motifs to RKI-1447 exhibited varying degrees of cytotoxicity against different cancer types. For instance, compounds featuring electron-withdrawing groups on the phenyl ring showed enhanced antiproliferative properties, suggesting that substituent effects play a crucial role in determining biological activity .
特性
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLRAPHQIRDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。